Technical Whitepaper: Physicochemical Profiling, Synthesis, and Pharmacological Evaluation of 3-(2-Methyl-1H-indol-3-yl)acrylic Acid Ethyl Ester
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Pharmacological Evaluation of 3-(2-Methyl-1H-indol-3-yl)acrylic Acid Ethyl Ester
Executive Summary
Indole-based scaffolds are universally recognized as "privileged structures" in drug discovery due to their ubiquitous presence in biologically active natural products and their affinity for diverse biological targets. Among these, derivatives of indole-3-acrylic acid (IA) have garnered significant attention for their roles in immunomodulation, gut microbiome signaling, and antimicrobial activity[1][2].
3-(2-Methyl-1H-indol-3-yl)acrylic acid ethyl ester represents a synthetically tractable, lipophilic analog designed to enhance cellular permeability and metabolic stability. This whitepaper provides an in-depth technical guide detailing the physicochemical properties, stereoselective synthesis methodologies, and biological evaluation protocols for this compound, tailored specifically for researchers in medicinal chemistry and pharmacology.
Physicochemical Profiling & Structural Rationale
The structural modifications present in 3-(2-Methyl-1H-indol-3-yl)acrylic acid ethyl ester, when compared to the endogenous gut metabolite indole-3-acrylic acid, serve highly specific pharmacokinetic purposes[2][3].
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C2-Methylation: The addition of a methyl group at the C2 position of the indole ring increases steric bulk. This modification can prevent rapid oxidative metabolism at this highly susceptible site and alters the binding topology within target receptor pockets.
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Ethyl Esterification: The ethyl ester moiety acts as a lipophilic prodrug strategy. By masking the polar free carboxylic acid, the ester significantly enhances passive diffusion across the phospholipid bilayer, allowing for higher intracellular concentrations before being cleaved by intracellular esterases.
Quantitative Data Summary
The fundamental chemical identifiers and calculated properties are summarized below for reference in analytical and synthetic workflows[4][5].
| Property | Value |
| Chemical Name | 3-(2-Methyl-1H-indol-3-yl)acrylic acid ethyl ester |
| IUPAC Name | Ethyl (E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate |
| CAS Number | 854694-25-0 (General), 29266-16-8 ((E)-isomer) |
| Molecular Formula | C14H15NO2 |
| Molecular Weight | 229.28 g/mol |
| SMILES String | O=C(OCC)/C=C/C1=C(C)NC2=C1C=CC=C2 |
| Physical State | Solid (typically pale yellow to colorless) |
| Solubility Profile | Soluble in DMSO (≥10 mg/mL), Ethanol, Ethyl Acetate; Insoluble in Water |
Synthetic Methodology: Stereoselective Wittig Olefination
Causality in Experimental Design: The synthesis of the (E)-isomer of indole-3-acrylic esters is most efficiently achieved via the Wittig reaction[6][7]. Utilizing a stabilized ylide, such as ethyl 2-(triphenylphosphoranylidene)acetate, ensures high thermodynamic control. The electron-withdrawing ester group stabilizes the intermediate oxaphosphetane, overwhelmingly favoring the formation of the trans (E) double bond over the cis (Z) isomer.
Step-by-Step Protocol: Synthesis of Ethyl (E)-3-(2-methyl-1H-indol-3-yl)acrylate
This protocol is designed as a self-validating system, incorporating in-process TLC monitoring and post-reaction NMR validation to ensure structural integrity.
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Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert nitrogen (N₂) atmosphere to prevent ylide degradation.
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Reagent Mixing: Dissolve 2-methyl-1H-indole-3-carboxaldehyde (1.0 equiv, e.g., 10.0 mmol) in 30 mL of anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
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Ylide Addition: Slowly add ethyl 2-(triphenylphosphoranylidene)acetate (1.2 equiv, 12.0 mmol) to the stirring solution at room temperature.
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Reaction Execution: Heat the reaction mixture to reflux (approx. 66°C for THF). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction typically reaches completion within 8–12 hours[7].
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Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Extract the residue with ethyl acetate (3 x 20 mL) and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Purification & Validation: Concentrate the organic layer and purify the crude product via silica gel flash column chromatography (eluting with a gradient of 10–20% ethyl acetate in hexanes). Validate the (E)-stereochemistry via ¹H NMR spectroscopy by confirming the large coupling constant (J ≈ 16 Hz) of the vinylic protons.
Caption: Stereoselective synthetic workflow for 3-(2-Methyl-1H-indol-3-yl)acrylic acid ethyl ester.
Biological Significance: AhR Modulation and Antimicrobial Potential
Indole-3-acrylic acid is a known metabolite produced by commensal gut bacteria (e.g., Peptostreptococcus species) from dietary tryptophan[2]. It exhibits potent anti-inflammatory properties primarily by acting as a ligand for the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor[2]. Furthermore, trans-3-indoleacrylic acid derivatives have recently been identified as potent antitubercular agents targeting Mycobacterium tuberculosis and as tubulin polymerization inhibitors[1][3].
The ethyl ester derivative functions as a highly efficient, cell-permeable prodrug. Upon crossing the cell membrane, ubiquitous intracellular esterases cleave the ethyl group, liberating the active indole-3-acrylic acid derivative, which then binds to the cytosolic AhR complex to initiate gene transcription.
Caption: Intracellular AhR signaling pathway modulated by indole-3-acrylic acid prodrugs.
Experimental Protocols for Biological Evaluation
To evaluate the AhR activation potential of 3-(2-Methyl-1H-indol-3-yl)acrylic acid ethyl ester, a self-validating luciferase reporter assay is recommended.
Protocol: In Vitro AhR Reporter Gene Assay
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Cell Culture: Cultivate HepG2 cells stably transfected with an AhR-responsive Xenobiotic Response Element (XRE) driven luciferase reporter gene in DMEM supplemented with 10% FBS.
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Seeding: Seed cells into a 96-well opaque white plate at a density of 2 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
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Treatment Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 1 nM to 100 μM. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.
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Assay Controls (Self-Validation): Include 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or 6-Formylindolo[3,2-b]carbazole (FICZ) as a positive control, and 0.1% DMSO as a vehicle (negative) control.
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Incubation: Treat the cells with the compounds for 18–24 hours.
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Measurement: Lyse the cells using a commercial luciferase assay reagent. Quantify luminescence using a microplate reader.
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Data Analysis: Calculate the fold-induction of luciferase activity relative to the vehicle control. Determine the EC₅₀ value using non-linear regression analysis.
References
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Discovery of antitubercular potential of trans-3-indoleacrylic acid and its derivatives targeting Mycobacterium tuberculosis: A combined in vitro and in silico investigation. PubMed / NIH. 1
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3-Indoleacrylic acid discovery and history. Benchchem. 2
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PRODUCT INFORMATION - trans-Indole-3-acrylic acid. Cayman Chemical. 3
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Synthetic Approaches to Cytotoxic Quino[4,3-b]carbazole Frameworks Involving Thermal Electrocyclization of 2,3-Divinylindoles. The Journal of Organic Chemistry - ACS Publications. 6
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Synthesis of α-, β-, and γ-Carbolines via Intramolecular Cyclization of Azidomethyl(indolyl)acrylates Involving PIFA-BF3. ACS Publications. 7
Sources
- 1. Discovery of antitubercular potential of trans-3-indoleacrylic acid and its derivatives targeting Mycobacterium tuberculosis: A combined in vitro and in silico investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. nextsds.com [nextsds.com]
- 5. 29266-16-8|(E)-Ethyl 3-(2-methyl-1H-indol-3-yl)acrylate|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
